molecular formula C20H24N4 B12051450 1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12051450
M. Wt: 320.4 g/mol
InChI Key: PQXOAULBSZXYRT-UHFFFAOYSA-N
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Description

1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with a pentylamino and a propyl group, along with a carbonitrile functional group.

Preparation Methods

The synthesis of 1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

1-(pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H24N4/c1-3-5-8-12-22-19-13-15(9-4-2)16(14-21)20-23-17-10-6-7-11-18(17)24(19)20/h6-7,10-11,13,22H,3-5,8-9,12H2,1-2H3

InChI Key

PQXOAULBSZXYRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)CCC

Origin of Product

United States

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